Ethyl 6-methyl-2-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-METHYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogue . This reaction is followed by the Huisgen 1,3-dipolar cycloaddition in a convergent four-step route .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 6-METHYL-2-[4-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)BUTANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
ETHYL 6-METHYL-2-[4-(3-PH
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O4S/c1-3-30-24(29)21-17-13-12-15(2)14-18(17)32-23(21)25-19(28)10-7-11-20-26-22(27-31-20)16-8-5-4-6-9-16/h4-6,8-9,15H,3,7,10-14H2,1-2H3,(H,25,28) |
InChI Key |
CYSXNZBSACWGBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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